Colchinol

Descripción

Contextualization of Colchinol within Colchicinoid Chemical Biology

This compound belongs to the class of colchicinoids, which are a group of alkaloids primarily isolated from plants of the Colchicum genus, such as Colchicum autumnale wikipedia.orgnih.govresearchgate.net. The most well-known member of this family is colchicine (B1669291), a natural product with a long history of medicinal use, particularly for the treatment of gout and familial Mediterranean fever wikipedia.orgnih.gov. Colchicinoids are characterized by a unique tricyclic structure consisting of three fused rings: a trimethoxyphenyl ring (A), a cycloheptenone ring (B), and a tropolone (B20159) or modified tropolone ring (C) researchgate.netucl.ac.uk.

Chemical biology approaches are essential in studying colchicinoids, focusing on understanding their interactions with biological systems at a molecular level. This includes elucidating their binding sites, mechanisms of action, and the effects of structural modifications on their biological activities. This compound, as a structural variant of colchicine, fits within this research area, allowing for comparative studies to understand how alterations in the core colchicinoid structure influence biological outcomes.

Research Significance of this compound as a Colchicine Analog

This compound's significance in academic research stems from its role as an analog of colchicine. Colchicine is a well-established microtubule inhibitor, primarily acting by binding to tubulin, the protein subunit of microtubules wikipedia.orgresearchgate.netfishersci.nonih.govdrugbank.comtoku-e.com. This binding inhibits tubulin polymerization, disrupting microtubule formation and function, which are critical for various cellular processes including cell division, migration, and intracellular transport nih.govtoku-e.comrsc.org.

However, colchicine's therapeutic use is limited by its narrow therapeutic index and toxicity, particularly its effects on rapidly dividing cells toku-e.comqu.edu.qa. This has driven research efforts to synthesize and evaluate colchicine analogs with modified structures in the hope of identifying compounds with improved potency, reduced toxicity, or altered biological profiles qu.edu.qanih.gov.

Evolution of Academic Inquiry into this compound and its Derivatives

The academic inquiry into colchicinoids, including this compound, has evolved significantly since the isolation of colchicine. Early research focused on the structural determination of colchicine and its basic chemical transformations ucl.ac.ukgla.ac.uk. The recognition of colchicine's biological activity, particularly its anti-mitotic properties, spurred interest in synthesizing analogs to explore the relationship between structure and activity qu.edu.qarsc.org.

The development of synthetic methodologies for constructing the complex colchicinoid ring system has been a key aspect of this evolution researchgate.netrsc.orgnih.gov. Early syntheses of N-acetylthis compound methyl ether involved oxidative scission of phenanthrene (B1679779) derivatives rsc.org. More recent approaches have utilized various strategies, including electrochemical methods, to synthesize this compound and its derivatives, aiming for more efficient and enantioselective routes rsc.orglboro.ac.uk.

Research has also expanded beyond simply synthesizing analogs to include detailed investigations into their molecular interactions. X-ray crystallography and computational modeling have been employed to understand how colchicine and its analogs bind to tubulin at the colchicine binding site located at the interface of the α/β-tubulin heterodimer researchgate.netnih.govnih.gov. Studies have explored the differential binding affinities of colchicine-site ligands to various tubulin isotypes, highlighting the complexity of these interactions frontiersin.orgresearchgate.netresearchgate.net.

The focus of research on colchicinoid derivatives, including this compound analogs, has also broadened to explore potential therapeutic applications beyond traditional uses, such as in cancer therapy due to their effects on tubulin and cell division toku-e.comrsc.orgqu.edu.qanih.govgoogle.com. The development of prodrugs like ZD6126, which is converted in vivo to N-acetylthis compound, exemplifies the effort to improve the therapeutic profile of these compounds lboro.ac.uk. While some early analogs showed promise, challenges related to toxicity have necessitated the continued search for derivatives with improved selectivity and reduced side effects nih.govlboro.ac.uk.

The ongoing academic inquiry into this compound and its derivatives reflects the continued interest in the colchicinoid scaffold as a source of biologically active molecules and the potential for developing novel agents with tailored properties through structural modification.

Data Tables

While specific quantitative data for this compound across various studies can vary significantly based on experimental conditions and biological models, the following table illustrates the type of comparative data often generated in studies involving colchicine and its analogs, focusing on tubulin binding and cellular activity.

| Compound | PubChem CID | Tubulin Binding Affinity (IC50 or Kd) | Cellular Antiproliferative Activity (IC50) | Notes |

| Colchicine | 6167 | Variable (typically µM range) | Variable (typically nM to µM range) | Parent compound, well-studied tubulin inhibitor wikipedia.orgresearchgate.netdrugbank.comnih.gov |

| This compound | 164612 | Research focus | Research focus | Structural analog of colchicine nih.gov |

| N-Acetylthis compound O-methyl ether (NSC 51046) | 97866 | Research focus | Demonstrated anti-cancer activities nih.govontosight.ai | Derivative of this compound nih.govontosight.ai |

| Desacetamidocolchicine (B1670275) | 14995 | Shows binding to tubulin researchgate.netnih.gov | Research focus | Colchicine analog lacking acetamido group researchgate.netnih.gov |

Note: Specific values for binding affinity and cellular activity are highly dependent on the specific assay, cell line, and experimental conditions used in different studies. The table above is illustrative of the types of data collected in this research area.

Detailed Research Findings

Research into this compound and its derivatives has yielded detailed findings regarding their synthesis, structural properties, and interactions with biological targets.

Synthesis: Studies have reported various synthetic routes to access this compound and its analogs. For example, electrochemical methods have been explored for the synthesis of N-acetylthis compound, offering a potentially greener and more efficient approach rsc.orglboro.ac.uk. The synthesis of novel colchicine analogues, such as 7-cyano-11-methoxy-colchinol, has been achieved through oxidative cyclization reactions researchgate.netresearcher.life. These synthetic efforts are crucial for providing sufficient quantities of these compounds for biological evaluation and for creating novel structural variations.

Tubulin Interaction: A significant portion of research on this compound and its derivatives focuses on their interaction with tubulin. These compounds are investigated for their ability to inhibit tubulin polymerization, similar to colchicine rsc.orglboro.ac.uk. Studies using techniques like fluorescence-based assays and competition binding experiments help quantify the affinity of these analogs for the colchicine binding site on tubulin frontiersin.orgnih.gov. Research has shown that even small structural modifications can significantly impact binding kinetics and affinity frontiersin.orgnih.gov. For instance, desacetamidocolchicine has shown different binding characteristics compared to colchicine researchgate.netnih.gov. The stereochemistry of colchinoid analogs, including this compound derivatives, has also been shown to be crucial for their binding to tubulin researchgate.net.

Cellular Effects: Investigations into the cellular effects of this compound derivatives often involve assessing their antiproliferative activity against various cell lines rsc.orgnih.gov. Some this compound analogs have demonstrated anti-cancer properties, inducing effects like apoptosis or autophagy in cancer cells nih.gov. However, achieving selectivity between cancer cells and normal cells remains a challenge, prompting research into analogs with improved therapeutic indices toku-e.comqu.edu.qanih.gov. Studies have also explored the potential of this compound analogs as vascular damaging agents, targeting the blood supply of tumors rsc.orggoogle.comworktribe.com.

These detailed research findings contribute to a growing understanding of how structural variations within the colchicinoid family influence their molecular interactions and biological outcomes, guiding the rational design of new compounds with potentially improved therapeutic properties.

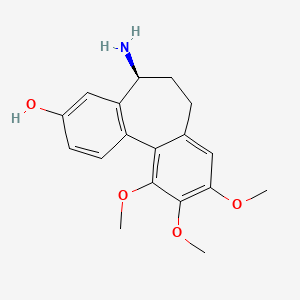

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

477-31-6 |

|---|---|

Fórmula molecular |

C18H21NO4 |

Peso molecular |

315.4 g/mol |

Nombre IUPAC |

(8S)-8-amino-13,14,15-trimethoxytricyclo[9.4.0.02,7]pentadeca-1(15),2(7),3,5,11,13-hexaen-5-ol |

InChI |

InChI=1S/C18H21NO4/c1-21-15-8-10-4-7-14(19)13-9-11(20)5-6-12(13)16(10)18(23-3)17(15)22-2/h5-6,8-9,14,20H,4,7,19H2,1-3H3/t14-/m0/s1 |

Clave InChI |

HSDSUBIABLFGDX-AWEZNQCLSA-N |

SMILES isomérico |

COC1=C(C(=C2C(=C1)CC[C@@H](C3=C2C=CC(=C3)O)N)OC)OC |

SMILES canónico |

COC1=C(C(=C2C(=C1)CCC(C3=C2C=CC(=C3)O)N)OC)OC |

Origen del producto |

United States |

Biosynthesis and Natural Occurrence of Colchicinoids Relevant to Colchinol

Elucidation of Colchicinoid Biosynthetic Pathways

The journey to unraveling the complete biosynthetic pathway of colchicinoids has been a significant challenge, primarily due to the lack of genetic tools for the native plant species. However, a combination of transcriptomics, metabolic logic, and pathway reconstitution has shed light on this complex process. nih.gov The biosynthesis originates from the amino acids phenylalanine and tyrosine, which serve as the foundational building blocks. wikipedia.org

Oxidative Phenolic Coupling and Ring-Closure Processes (e.g., 1-Phenethylisoquinoline Precursors)

A pivotal step in the formation of the colchicinoid scaffold is the intramolecular oxidative phenolic coupling of a 1-phenethylisoquinoline precursor. This reaction is crucial for creating the core structure of these alkaloids. nih.gov The pathway proceeds through the formation of the intermediate (S)-autumnaline, which is derived from the condensation of dopamine (from tyrosine) and 4-hydroxyphenylacetaldehyde (from phenylalanine). wikipedia.orgnih.gov The subsequent intramolecular phenolic coupling of (S)-autumnaline is a key ring-closing event that establishes the characteristic tricyclic core of the colchicinoid skeleton. This process is a common strategy in the biosynthesis of many isoquinoline alkaloids. researchgate.net

The coupling reaction is highly specific, leading to the formation of a particular stereoisomer, which underscores the enzymatic control of this process. This stereoselectivity is critical for the subsequent enzymatic transformations that lead to the final colchicinoid structure.

Enzymatic Transformations and Ring Expansion Reactions (e.g., Cytochrome P450 Involvement)

Following the initial ring closure, the colchicinoid pathway is characterized by a series of remarkable enzymatic transformations, with cytochrome P450 (CYP450) enzymes playing a central role. frontiersin.org These enzymes are responsible for a variety of oxidative reactions, including hydroxylations and, most notably, a unique ring expansion. frontiersin.orgnih.gov

A non-canonical cytochrome P450 has been identified that catalyzes the extraordinary ring expansion reaction, which transforms the six-membered ring of a precursor into the distinctive seven-membered tropolone (B20159) ring that is a hallmark of colchicine (B1669291) and its analogues. nih.govrepec.org This tropolone ring is a key pharmacophore of these compounds. nih.gov Specifically, the enzyme CYP71FB1 has been identified as being responsible for this remarkable transformation, converting O-methylandrocymbine into N-formyldemecolcine, a direct precursor to colchicine. frontiersin.org

| Enzyme Family | Specific Enzyme | Function in Colchicinoid Biosynthesis | Reference |

| Cytochrome P450 | CYP75A109 | Catalyzes hydroxylation at two meta positions on ring A of the 1-phenethylisoquinoline scaffold. | frontiersin.org |

| Cytochrome P450 | CYP71FB1 | Catalyzes the ring expansion to form the tropolone ring. | frontiersin.org |

Genetic and Metabolic Engineering Approaches for Colchicinoid Production in Plant Systems

The elucidation of the colchicinoid biosynthetic pathway has opened avenues for the heterologous production of these valuable compounds through genetic and metabolic engineering. nih.govresearchgate.net By identifying the genes encoding the biosynthetic enzymes, researchers have been able to reconstruct the pathway in a heterologous host, such as Nicotiana benthamiana. nih.govrepec.org

This approach involves the transient co-expression of the identified biosynthetic genes in the host plant, enabling the step-by-step conversion of precursors into more complex colchicinoids. researchgate.net For instance, a near-complete biosynthetic pathway to N-formyldemecolcine, comprising 16 enzymes, has been successfully engineered in N. benthamiana, starting from the basic amino acid precursors. nih.govnih.gov These advancements hold promise for the sustainable and scalable production of colchicinoids, overcoming the limitations of extraction from their natural plant sources. cabidigitallibrary.org

Identification of Biosynthetic Precursors and Intermediates (e.g., Autumnaline)

The identification of key precursors and intermediates has been instrumental in piecing together the colchicinoid biosynthetic puzzle. Radioactive labeling studies were crucial in demonstrating that phenylalanine and tyrosine are the primary precursors. wikipedia.org

A significant breakthrough was the identification of (S)-autumnaline as a key intermediate. wikipedia.orgnih.gov Feeding experiments with labeled (S)-autumnaline in Colchicum autumnale confirmed its direct incorporation into colchicine. wikipedia.org Autumnaline itself is formed from the building blocks derived from phenylalanine and tyrosine. This discovery provided a critical link between the primary amino acid precursors and the complex colchicinoid structure. Further downstream intermediates that have been identified include O-methylandrocymbine, which serves as the substrate for the pivotal ring-expansion reaction catalyzed by a cytochrome P450 enzyme. frontiersin.org

| Precursor/Intermediate | Role in Biosynthesis | Derived From |

| Phenylalanine | Provides the C6-C2 unit of the phenethyl portion. | Amino acid pool |

| Tyrosine | Provides the C6-C2 unit of the isoquinoline portion. | Amino acid pool |

| (S)-Autumnaline | Key 1-phenethylisoquinoline intermediate undergoing oxidative coupling. | Phenylalanine and Tyrosine |

| O-Methylandrocymbine | Substrate for the ring expansion reaction. | (S)-Autumnaline |

| N-formyldemecolcine | Direct precursor to colchicine containing the tropolone ring. | O-Methylandrocymbine |

Synthetic Methodologies for Colchinol and Its Structural Analogues

Strategies for the Chemical Synthesis of Colchinol

The total synthesis of colchicine (B1669291) and its analogues, including this compound, has been a benchmark in natural product synthesis for decades. These efforts have not only made these valuable compounds accessible but have also spurred significant advancements in synthetic organic chemistry.

An alternative strategy achieves the asymmetric synthesis of NCME from β-lumicolchicine acs.orgnih.gov. This pathway involves an unusual decarbonylation and electrocyclic ring-opening cascade reaction, highlighting the creative transformations developed for this class of molecules acs.orgnih.govresearchgate.net. Methylation is a key transformation in many total synthesis approaches leading to NCME and other analogues, often used to protect hydroxyl groups or to form the characteristic methoxy ethers on the aromatic rings from precursor phenols. Acetylation, the process of adding an acetyl group, is typically one of the final steps to install the acetamido side chain on the B-ring, a crucial feature for the biological activity of many colchicinoids rsc.orgquora.com.

Intramolecular Oxidopyrylium-Mediated [5+2] Cycloaddition: This reaction has proven highly effective for constructing the challenging tricyclic 6-7-7 core of colchicinoids in a single step acs.orgnih.govrsc.org.

Wacker Oxidation: A unique Wacker oxidation was employed to enable the regioselective construction of the highly oxidized and synthetically difficult tropolone (B20159) C-ring acs.orgnih.gov.

Cobalt-Catalyzed [2+2+2] Cyclotrimerization: This method has been used as a key step in the total synthesis of (±)-allocolchicine, allowing for the construction of the C-ring at a late stage. This flexibility facilitates the synthesis of various analogues with diverse functionalities on ring C acs.orgresearchgate.netnih.gov.

Radical Cyclization: A versatile strategy for constructing the dibenzocycloheptanone core of allocolchicine (B1217306) analogues involves a 7-endo-trig cyclization initiated by a phosphorus-centered radical rsc.org.

Table 1: Comparison of Selected Total Synthesis Strategies for Colchicinoids

| Strategy | Key Reaction | Starting Material(s) | Overall Yield | Reference |

|---|---|---|---|---|

| Eschenmoser (1959) | Classical multi-step | Purpurogallin | 0.00006% (racemic) | researchgate.net |

| Li, et al. (2017) | [5+2] Cycloaddition | 2,3,4-trimethoxybenzaldehyde | 9.3% (>99% ee) | acs.orgnih.gov |

| Kumar, et al. (2017) | [2+2+2] Cyclotrimerization | 3,4,5-trimethoxybenzaldehyde | Not specified for single product | acs.orgresearchgate.net |

| Du, et al. (2022) | Electrochemical Coupling | 3,4,5-trimethoxybenzaldehyde, 3-hydroxyacetophenone | 41% (racemic), 33% (asymmetric) | rsc.orgurfu.ru |

Directed Synthesis of Specific this compound Analogues

The development of efficient synthetic routes has enabled the creation of a vast library of this compound analogues. These efforts are often directed at modifying specific rings of the colchicinoid scaffold to probe structure-activity relationships and develop compounds with improved therapeutic profiles.

The synthesis of novel analogues often involves late-stage functionalization or the development of flexible strategies that allow for variation. The synthesis of 7-cyano-colchinol serves as an example of creating a structural analogue of both colchicine and allocolchicine researchgate.netresearchgate.net. The synthesis of allocolchicine analogues, which possess a 6-7-6 ring system, has been a particular focus. One innovative approach uses a phosphorus-centered radical to initiate a 7-endo-trig cyclization, which is a rare type of reaction, to form the central seven-membered ring rsc.org. This method provides a step-economical route to a wide range of phosphorylated dibenzocycloheptanones, which can then be converted to the desired allocolchicine analogues rsc.org. Another powerful method for generating diversity in the C-ring is the cobalt-catalyzed [2+2+2] cyclotrimerization of a diyne precursor with various alkynes, which allows for the synthesis of analogues with different substituents at the C(9) and C(10) positions acs.orgnih.gov.

Modification of the seven-membered B-ring has led to the discovery of potent analogues. The preparation of B-nor-colchicinoids, which feature a contracted six-membered B-ring, represents a significant structural modification. The synthesis of these derivatives can begin with N-deacetyl-colchicine, which is readily available from natural colchicine nih.govacs.org. A key step in this transformation is a Demjanov rearrangement, which facilitates the ring contraction of the seven-membered B-ring nih.gov. The resulting B-nor-colchicine derivative, which contains a primary alcohol, can be further modified. For instance, a Mitsunobu-type reaction can be used to induce elimination, forming an exomethylene B-nor-colchicinoid, a compound that has shown promising biological activity nih.govacs.org.

Structure-Activity Relationship (SAR) Studies in this compound Analogues Synthesis

The synthesis of diverse this compound analogues is crucial for conducting structure-activity relationship (SAR) studies, which aim to correlate specific structural features with biological activity nih.govresearchgate.net. These studies are essential for designing new compounds with enhanced potency and reduced toxicity.

Modifications have been explored on all three rings of the colchicinoid scaffold nih.govnih.gov:

Ring A: The trimethoxy-substituted A-ring is generally considered essential for high activity, and modifications are often conservative researchgate.net.

Ring B: The B-ring and its C-7 substituent offer the broadest possibilities for modification nih.govacs.org. A quantitative SAR (QSAR) study on colchicine analogues found a parabolic dependence of antitumor potency against P388 leukemia on the partition coefficient (log P), with an optimal value of 1.17 nih.gov. The study also indicated that acylation of the nitrogen atom on the B-ring favors increased potency nih.gov. A series of B-ring modified analogues with different substituents at C-7 showed strong inhibition of tubulin polymerization and, in some cases, increased cytotoxic activity compared to colchicine nih.govresearchgate.net.

Ring C: The tropolone C-ring is another critical component for tubulin binding. SAR studies have shown that strong electron-withdrawing groups at the C-10 position can abolish activity, whereas electron-releasing groups may lead to a slight improvement in potency nih.gov.

The overarching goal of these SAR studies is to discover analogues with an improved therapeutic index. By systematically altering the structure, researchers can identify modifications that enhance cytotoxicity towards cancer cells while minimizing toxicity to normal cells nih.gov.

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for this compound Analogues

| Modification Site | Structural Change | Effect on Biological Activity | Reference |

|---|---|---|---|

| Ring B (C-7) | Variation of acyl group | Potency is dependent on partition coefficient; acylation of nitrogen is favorable. | nih.gov |

| Ring B (C-7) | Introduction of various substituents | Can lead to strong inhibition of tubulin polymerization and increased cytotoxicity. | nih.govresearchgate.net |

| Ring C (C-10) | Strong electron-withdrawing groups | Destroys antitumor activity. | nih.gov |

| Ring C (C-10) | Electron-releasing groups | Slightly improves potency. | nih.gov |

Application of Transition Metal-Catalyzed Transformations in this compound Analogue Synthesis

Modern synthetic organic chemistry has been revolutionized by the advent of transition metal-catalyzed cross-coupling reactions. These powerful methods have been increasingly applied to the synthesis of complex molecules like this compound and its analogues, enabling the efficient formation of key carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck couplings, have proven particularly valuable in this context. nih.govresearchgate.netresearchgate.netthermofisher.comnih.gov For instance, a key step in a synthetic approach towards colchicine involved a palladium-catalyzed cross-coupling reaction between a 5-bromotropolone and an aryl siloxane to form the crucial aryl-tropolone bond. nih.gov This demonstrates the utility of such methods in constructing the core tricyclic system.

The Suzuki-Miyaura coupling, in particular, has been widely used in pharmaceutical process chemistry for the synthesis of complex biaryl structures, which are relevant to the A-C ring connection in this compound analogues. mdpi.commdpi.comresearchgate.net These reactions offer a robust and versatile tool for introducing a wide range of substituents onto the aromatic rings of the this compound scaffold, facilitating the rapid generation of diverse libraries of analogues for biological screening. The ability to perform these reactions under mild conditions and with high functional group tolerance makes them ideal for the late-stage functionalization of complex intermediates in a synthetic sequence.

An article focusing solely on the chemical compound “this compound” with the detailed molecular and cellular mechanisms requested cannot be generated at this time. The available scientific literature extensively covers these mechanisms for the parent compound, Colchicine , but does not provide sufficient specific data for its derivative, this compound.

Key Findings:

This compound as a Derivative: Research indicates that compounds like N-acetylthis compound are derivatives synthesized from Colchicine. researchgate.net

Lack of Specific Data for this compound: While numerous studies detail the interaction of Colchicine and its analogues with tubulin, specific binding dynamics, characterization of the binding pocket, and modulation of microtubule assembly are overwhelmingly attributed to Colchicine. There is a lack of distinct, detailed research findings for "this compound" that would be required to populate the specific sections of your outline.

Abundance of Data for Colchicine: The mechanisms outlined in your request—interaction with the colchicine binding site on β-tubulin, inhibition of microtubule assembly, and disruption of the mitotic spindle—are the well-documented and defining characteristics of Colchicine's molecular action. wikipedia.orgnih.govmdpi.comnih.gov

Given the direct relationship between the two compounds and the wealth of information available for the parent molecule, an article detailing these mechanisms can be accurately generated for Colchicine . This would align with the scientific basis for the requested outline.

If you would like to proceed with an article on Colchicine following your provided structure, please confirm.

Molecular and Cellular Mechanisms of Colchinol Action

Differential Tubulin Isotype Selectivity of Colchinol Analogues

The biological activity of this compound and its derivatives is intrinsically linked to their interaction with tubulin, the protein subunit of microtubules. Microtubules are critical for numerous cellular functions, including mitosis, cell motility, and intracellular transport. nih.gov Tubulin exists as a heterodimer of α- and β-tubulin, and several different isotypes of these subunits are expressed in various tissues. frontiersin.org This isotype variation presents an opportunity for developing compounds with greater selectivity and specificity, potentially enhancing therapeutic effects while minimizing toxicity to normal cells. nih.gov

Research has increasingly focused on the differential binding of this compound analogues to specific β-tubulin isotypes. The βIII-tubulin isotype, in particular, has emerged as a significant target for anticancer therapies because it is often overexpressed in tumor cells and is associated with resistance to existing chemotherapeutic agents. nih.govnih.gov While this compound itself binds to the β-subunit of tubulin and inhibits its polymerization, it does not show high specificity for the βIII isotype and exhibits significant toxicity in non-cancerous cells. nih.govnih.govmdpi.com

In response, numerous derivatives have been designed to achieve higher affinity and selectivity for βIII-tubulin. nih.gov Computational and experimental studies have identified αβI and αβIII tubulin isoforms as the most important in determining cancer cell sensitivity to this compound derivatives. nih.gov Given that αβI tubulin is widely distributed throughout the body, targeting it could lead to severe side effects. This positions the αβIII isotype as a more desirable molecular target for optimizing drug design to overcome resistance and improve cancer cell cytotoxicity. nih.gov Studies involving molecular modeling and simulations have been employed to characterize the interactions between new this compound derivatives and the βIII isotype, aiming to identify compounds with enhanced binding affinity and conformational stability within the Colchicine (B1669291) binding site. nih.gov

The binding properties of this compound-site ligands can vary significantly depending on the source of the tubulin. This is largely due to sequence divergence in tubulin isotypes across different species and tissues. frontiersin.org A notable example is the comparison between mammalian brain tubulin (BTb), which contains a mixture of isotypes, and chicken erythrocyte tubulin (CeTb), which is composed almost exclusively of the divergent βVI isotype. frontiersin.orgnih.gov

Studies have shown that most this compound derivatives exhibit a lower binding affinity for chicken erythrocyte tubulin compared to mammalian brain tubulin. frontiersin.orgresearchgate.net A fluorescence-based competition assay used to study 53 different ligands that bind at the this compound site confirmed this trend. frontiersin.org However, the same research revealed that many ligands from the benzimidazole (B57391) class show a reverse preference, with an increased affinity for CeTb over BTb. frontiersin.orgresearchgate.net These findings are relevant to human health as the this compound binding site of human βVI tubulin, found in hematologic cells, is very similar to that of chicken βVI tubulin. frontiersin.orgnih.gov

Below is a table summarizing the differential binding affinity of select this compound-site ligands to tubulin from different sources.

| Compound | Binding to Mammalian Brain Tubulin (BTb) | Binding to Chicken Erythrocyte Tubulin (CeTb) | Relative Affinity |

| This compound Derivatives | Higher Affinity | Lower Affinity | BTb > CeTb |

| Benzimidazole Ligands | Lower Affinity | Higher Affinity | CeTb > BTb |

This table provides a generalized comparison based on findings from multiple studies. frontiersin.orgresearchgate.net

This compound Effects on Associated Intracellular Signaling Pathways

Beyond its direct effects on microtubule polymerization, this compound modulates several key intracellular signaling pathways, particularly those involved in inflammation. Its anti-inflammatory properties are central to its therapeutic applications and stem from its ability to interfere with neutrophil function and inflammasome activation.

This compound is a potent inhibitor of the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome, also known as NALP3. nih.govnih.govnih.gov The NLRP3 inflammasome is a multiprotein complex that, when activated by various signals such as uric acid crystals, triggers a cascade of inflammatory responses. researchgate.net Its assembly is dependent on microtubules, which are thought to facilitate the spatial organization of its components, including NLRP3, the adaptor protein ASC, and pro-caspase-1. researchgate.netpreprints.org

By binding to tubulin and preventing microtubule polymerization, this compound disrupts the assembly of the NLRP3 inflammasome. researchgate.netresearchgate.net This interference hinders the activation of caspase-1, the enzyme responsible for cleaving the pro-inflammatory cytokines interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18) into their mature, active forms. researchgate.netsahmri.org.au Consequently, this compound effectively suppresses the release of these key inflammatory mediators. preprints.orgsahmri.org.aunih.gov Studies have shown that this compound treatment can significantly lower serum levels of active caspase-1 and IL-18. nih.govnih.gov

This compound significantly impacts the function of neutrophils, which are key effector cells in acute inflammation. One of its primary anti-inflammatory mechanisms is the inhibition of neutrophil chemotaxis, the process by which neutrophils migrate toward a site of inflammation. nih.govresearchgate.net This effect is a direct consequence of microtubule disruption. Microtubules are essential for maintaining cell shape and deformability, which are critical for neutrophils to move through confined spaces and extravasate from blood vessels. researchgate.netnih.gov By interfering with microtubule formation, this compound makes neutrophils less deformable, thereby impairing their motility. researchgate.netnih.gov

In addition to chemotaxis, this compound also modulates neutrophil adhesion. At low concentrations, it can inhibit the expression of E-selectin on the surface of endothelial cells, which prevents neutrophils from adhering to the blood vessel wall—a crucial first step in their migration to inflamed tissues. nih.gov At higher concentrations, this compound can promote the shedding of L-selectin from the neutrophil surface, further impeding their recruitment. nih.gov

This compound can selectively suppress the production of superoxide (B77818) anions by neutrophils, a key component of the oxidative burst used to destroy pathogens but which can also cause tissue damage during inflammation. nih.gov This inhibitory effect is particularly notable in the context of inflammation induced by monosodium urate (MSU) crystals, as seen in gout. nih.govnih.gov

The mechanism underlying this suppression is linked to the inhibition of microtubules. nih.gov Interestingly, research suggests that the pathways leading to superoxide anion production are more sensitive to this compound's disruptive effects than the microtubule dynamics involved in cell migration. nih.gov Studies in murine models have shown that this compound can inhibit MSU-induced superoxide production at doses 100 times lower than those required to inhibit neutrophil infiltration. nih.gov This indicates a distinct and highly sensitive mechanism of action. This compound has also been shown to reduce oxidative stress by decreasing the influx of calcium (Ca2+) into neutrophils. nih.gov Paradoxically, while this compound inhibits crystal-induced superoxide production, it has been observed to enhance this response when neutrophils are stimulated by certain chemotactic factors. nih.gov

Influence on RhoA/Rho Effector Kinase (ROCK) Pathway and NF-kappaBeta Pathway

This compound, like its parent compound colchicine, is presumed to exert significant influence over inflammatory processes through the modulation of the RhoA/Rho Effector Kinase (ROCK) and the Nuclear Factor-kappaBeta (NF-κB) pathways. These pathways are crucial in regulating cellular functions such as cytoskeletal dynamics, gene expression, and inflammatory responses.

The primary mechanism of action for colchicine and its derivatives is the disruption of microtubule polymerization by binding to tubulin. nih.govnih.govconsensus.app This interference with the cytoskeleton has downstream effects on various signaling cascades. The RhoA/ROCK pathway, a key regulator of the actin cytoskeleton, is notably affected. By disrupting microtubule dynamics, colchicine can lead to the activation of RhoA. researchgate.net This activation, in turn, influences the downstream effector ROCK. The inhibition of the RhoA/ROCK pathway has been shown to be a consequence of colchicine's effect on the cytoskeleton, which can impact cell contraction, motility, and adhesion. droracle.ai

The NF-κB pathway, a central mediator of inflammation, is also a likely target of this compound. Research on colchicine has demonstrated its ability to inhibit the activation of NF-κB. nih.govnih.gov This inhibition is thought to occur through the prevention of the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, colchicine prevents the translocation of NF-κB to the nucleus, thereby blocking the transcription of pro-inflammatory genes. researchgate.netresearchgate.net Studies on thiocolchicoside, a semi-synthetic analogue of colchicine, have also shown potent inhibitory effects on the NF-κB pathway, further supporting the likelihood of this compound acting through a similar mechanism. The attenuation of the NF-κB pathway by colchicine has been observed to reduce the expression of various inflammatory mediators, including cytokines and adhesion molecules. nih.gov

| Pathway | Key Proteins Affected by Colchicine/Analogues | Observed Effect | Reference |

|---|---|---|---|

| RhoA/ROCK | RhoA, ROCK | Inhibition of pathway through cytoskeleton rearrangement. | nih.gov |

| NF-κB | NF-κB, IκBα | Inhibition of NF-κB activation and nuclear translocation. | nih.govnih.gov |

Reactive Oxygen Species (ROS) Production Modulation in Mitochondria

This compound and its analogues are also implicated in the modulation of reactive oxygen species (ROS) production within the mitochondria. Mitochondria are a primary source of cellular ROS, which are critical signaling molecules but can cause significant oxidative damage at high concentrations.

Studies on novel colchicine analogues have demonstrated their ability to induce the production of ROS in mitochondria, particularly in cancer cells. nih.govnih.govresearchgate.net This increase in ROS can trigger downstream apoptotic pathways, leading to programmed cell death. The mechanism is thought to involve the direct interaction of these compounds with mitochondrial components, leading to mitochondrial dysfunction. This is characterized by a decrease in the mitochondrial membrane potential, mitochondrial swelling, and the release of cytochrome c, all of which are hallmarks of the intrinsic apoptotic pathway. nih.gov

Interestingly, the effect of colchicine derivatives on ROS production appears to be selective for cancerous cells over healthy cells, suggesting a potential therapeutic window. nih.gov For instance, one study found that a novel analogue of colchicine, (S)-3,8,9,10-tetramethoxyallocolchicine (referred to as Green 1), caused an increase in ROS production in mitochondria isolated from pancreatic cancer cells but not in normal human fibroblasts. plos.org This selectivity may be attributed to differences in the mitochondrial physiology of cancer cells compared to normal cells.

Conversely, under certain conditions, such as oxidative stress-induced endothelial cell senescence, colchicine has been shown to inhibit ROS generation. nih.gov This suggests that the effect of this compound on mitochondrial ROS production may be context-dependent, varying with the cell type and the specific cellular environment.

| Compound/Analogue | Cell Type | Effect on Mitochondrial ROS | Reference |

|---|---|---|---|

| Novel Colchicine Analogues | Cancerous B-lymphocytes | Increased ROS production | nih.govnih.gov |

| (S)-3,8,9,10-tetramethoxyallocolchicine (Green 1) | Pancreatic cancer cells | Increased ROS production | plos.org |

| Colchicine | Endothelial cells (under oxidative stress) | Inhibited ROS generation | nih.gov |

Preclinical Investigations of Colchinol and Its Analogues: Cellular and Molecular Pharmacology

In Vitro Cellular Activities and Mechanisms

Anti-proliferative Effects in Neoplastic Cell Lines

Colchinol and its analogues have demonstrated notable anti-proliferative effects across various cancer cell lines. One of the well-studied analogues is N-acetyl-O-methylthis compound, also known as NSC 51046. This compound has been shown to inhibit the proliferation of pancreatic cancer cell lines, including BxPC-3 and PANC-1. Another novel analogue, (S)-3,8,9,10-tetramethoxyallocolchicine, referred to as "Green 1," has also exhibited anti-proliferative activity against pancreatic cancer cells and E6-1 leukemia cells. nih.govekb.eg

The anti-proliferative mechanism of many colchicine (B1669291) analogues is linked to their ability to target tubulin, a key component of microtubules. By interfering with tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, which is essential for cell division, leading to an inhibition of cancer cell proliferation.

Table 1: Anti-proliferative Activity of this compound Analogues in Selected Cancer Cell Lines

| Compound | Cell Line | Cancer Type | Observed Effect |

|---|---|---|---|

| N-acetyl-O-methylthis compound (NSC 51046) | BxPC-3 | Pancreatic Cancer | Inhibition of proliferation |

| N-acetyl-O-methylthis compound (NSC 51046) | PANC-1 | Pancreatic Cancer | Inhibition of proliferation |

| (S)-3,8,9,10-tetramethoxyallocolchicine (Green 1) | BxPC-3 | Pancreatic Cancer | Modest inhibition of proliferation |

| (S)-3,8,9,10-tetramethoxyallocolchicine (Green 1) | PANC-1 | Pancreatic Cancer | Modest inhibition of proliferation |

| (S)-3,8,9,10-tetramethoxyallocolchicine (Green 1) | E6-1 | Leukemia | Modest inhibition of proliferation |

Induction of Programmed Cell Death Pathways (e.g., Pro-death Autophagy, Necrosis, Apoptosis)

This compound analogues employ various mechanisms to induce cancer cell death. N-acetyl-O-methylthis compound (NSC 51046) has been found to be a potent inducer of apoptosis in pancreatic cancer cells. nih.govekb.eg This process of programmed cell death is characterized by cellular shrinkage, nuclear fragmentation, and the formation of apoptotic bodies. However, a notable characteristic of NSC 51046 is its lack of selectivity, as it also induces apoptosis in normal human fibroblasts. nih.govekb.eg

In contrast, the analogue "Green 1" demonstrates a different and more selective mode of action. It modestly induces pro-death autophagy in pancreatic cancer and leukemia cells, a process where the cell degrades its own components. nih.govekb.eg Interestingly, "Green 1" does not appear to induce apoptosis and does not affect normal human fibroblasts, suggesting a different molecular target than tubulin. nih.gov Furthermore, this compound has been observed to cause an increase in reactive oxygen species (ROS) production in the mitochondria of pancreatic cancer cells, which can contribute to cell death. nih.gov Some studies also suggest that under certain conditions, colchicine analogues can induce necrosis, a form of pathological cell death. nih.gov

Effects on Cell Cycle Progression and Arrest

A key mechanism by which this compound and its analogues exert their anti-proliferative effects is through the disruption of the cell cycle. As derivatives of colchicine, a well-known mitotic inhibitor, these compounds interfere with the formation and function of the mitotic spindle. This disruption leads to an arrest of the cell cycle, typically at the G2/M phase.

This G2/M arrest prevents the cells from entering mitosis and undergoing cell division, ultimately leading to cell death. The ability of these compounds to halt cell cycle progression is directly linked to their tubulin-binding activity. By binding to tubulin, they prevent the polymerization of microtubules, which are essential for the formation of the mitotic spindle apparatus.

Strategies to Overcome Multi-Drug Resistance Mechanisms Mediated by Efflux Pumps or Tubulin Overexpression

A significant challenge in cancer chemotherapy is the development of multi-drug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (ABCB1) or by alterations in tubulin isoforms. Colchicine-binding site inhibitors, including analogues of this compound, have shown promise in overcoming these resistance mechanisms.

These compounds are often not substrates for the common efflux pumps, allowing them to accumulate within resistant cancer cells and exert their cytotoxic effects. By targeting the colchicine-binding site on tubulin, these analogues can be effective even in cells that have developed resistance to other microtubule-targeting agents like taxanes or vinca alkaloids, which bind to different sites on tubulin. This makes this compound analogues a potentially valuable class of compounds for treating drug-resistant cancers.

In Vivo Mechanistic Studies in Animal Models (Non-Clinical)

Assessment of Molecular Target Engagement in Animal Systems

Information regarding the in vivo assessment of molecular target engagement for this compound and its specific analogues in animal models is not available in the reviewed literature. While some in vivo studies have been conducted on colchicine and its derivatives, they have primarily focused on toxicity and general efficacy rather than detailed mechanistic studies of target engagement. For instance, the analogue "Green 1" was reported to be well-tolerated in mice, but specific data on its interaction with its molecular target in this in vivo setting were not provided. nih.gov Further research is required to elucidate how these compounds interact with their targets in a whole-animal system.

Evaluation of Cellular and Sub-Cellular Responses in Preclinical Disease Models

The preclinical assessment of this compound and its analogues has revealed significant effects on cellular and sub-cellular processes, primarily in the context of oncology. These investigations utilize various cancer cell lines, including those resistant to conventional chemotherapeutics, to delineate the mechanisms of action and cytotoxic potential of these novel compounds.

A key focus of these studies is the interaction of this compound analogues with tubulin, a critical component of the cellular cytoskeleton. nih.govmdpi.com Disruption of tubulin dynamics interferes with microtubule formation, leading to cell cycle arrest, particularly in the G2/M phase, and subsequent induction of apoptosis (programmed cell death). nih.govbioworld.comresearchgate.net

One analogue, N-acetyl-O-methylthis compound (NSC 51046), demonstrated an ability to induce apoptosis in preclinical studies. However, its effects were non-selective, as it triggered apoptosis in both pancreatic cancer cells (BxPC-3 and PANC-1) and normal human fibroblasts. This lack of cancer-cell specificity highlights a challenge in the development of colchicine-based therapeutics.

In contrast, other analogues have been developed that exhibit greater selectivity. For instance, (S)-3,8,9,10-tetramethoxyallocolchicine (referred to as Green 1) was found to selectively induce pro-death autophagy in pancreatic cancer and leukemia cells, with no corresponding effect on normal human fibroblasts. At the sub-cellular level, this compound was shown to increase the production of reactive oxygen species (ROS) within the mitochondria of cancer cells. Notably, its mechanism appears to be independent of tubulin polymerization, suggesting a different molecular target from the parent compound, colchicine.

Further research into double- and triple-modified colchicine derivatives has yielded compounds with potent and selective cytotoxicity against a panel of human cancer cell lines. nih.govnih.gov A number of these derivatives demonstrated significantly higher cytotoxicity than both colchicine and standard anticancer drugs like doxorubicin and cisplatin. nih.govnih.gov One derivative, designated as compound 14 (containing a 2-chlorobenzyl moiety), was exceptionally potent, with IC50 values in the low nanomolar range across several cancer cell lines. nih.gov Crucially, this compound and others in the series were effective against the doxorubicin-resistant colon adenocarcinoma cell line (LoVo/DX), indicating a potential to overcome mechanisms of multidrug resistance. nih.gov

The table below summarizes the in vitro antiproliferative activity of a highly active, double-modified colchicine derivative compared to the parent compound and standard chemotherapeutics.

Table 1: Antiproliferative Activity (IC₅₀ in nM) of Colchicine Derivative 14

| Compound | A549 (Lung) | MCF-7 (Breast) | LoVo (Colon) | LoVo/DX (Doxorubicin-Resistant Colon) | BALB/3T3 (Normal Fibroblast) |

|---|---|---|---|---|---|

| Colchicine (1) | 9.9 ± 0.9 | 11.2 ± 0.6 | 13.9 ± 1.1 | 702.2 ± 20.3 | 11.6 ± 1.0 |

| Derivative 14 | 0.2 ± 0.0 | 0.1 ± 0.0 | 0.1 ± 0.0 | 1.6 ± 0.1 | 0.9 ± 0.1 |

| Doxorubicin | 31.8 ± 3.4 | 145.4 ± 11.2 | 100.8 ± 10.1 | 4252.0 ± 212.0 | 136.2 ± 10.3 |

| Cisplatin | 810.0 ± 19.0 | 1160.0 ± 110.0 | 1050.0 ± 110.0 | 1640.0 ± 120.0 | 2040.0 ± 130.0 |

Data sourced from a study on double-modified colchicine derivatives. nih.gov IC₅₀ is the concentration required to inhibit cell growth by 50%.

The primary sub-cellular mechanism for many of these potent analogues remains the inhibition of tubulin polymerization by binding to the colchicine binding site on β-tubulin. nih.govnih.govnih.gov This interaction disrupts the formation of the mitotic spindle, a structure essential for cell division, leading to the observed G2/M phase arrest and apoptosis. bioworld.com The table below outlines the distinct cellular and sub-cellular responses observed for different classes of this compound analogues.

Table 2: Summary of Cellular and Sub-Cellular Responses to this compound Analogues

| Analogue/Class | Preclinical Model (Cell Line) | Primary Cellular Response | Key Sub-Cellular Finding |

|---|---|---|---|

| N-acetyl-O-methylthis compound (NSC 51046) | Pancreatic Cancer (BxPC-3, PANC-1), Normal Fibroblasts | Non-selective Apoptosis | Binds tubulin, disrupting microtubule formation |

| (S)-3,8,9,10-tetramethoxyallocolchicine (Green 1) | Pancreatic Cancer (BxPC-3, PANC-1), Leukemia (E6-1) | Selective pro-death Autophagy in cancer cells | Increased mitochondrial ROS; Does not affect tubulin polymerization |

| Double-Modified Derivatives (e.g., Cmpd. 14) | Lung (A549), Breast (MCF-7), Colon (LoVo, LoVo/DX) | Potent, selective Cytotoxicity; Overcomes drug resistance | High-affinity binding to β-tubulin, inhibiting polymerization nih.gov |

| 3-amino-5-phenylpyrazoles | Breast Cancer (MCF-7) | Cell cycle arrest at G2/M, Apoptosis, Inhibition of cell migration | Inhibition of tubulin polymerization, disruption of microtubule network bioworld.com |

Advanced Analytical Methodologies for Colchinol and Colchicinoids in Research

Spectroscopic Techniques for Quantitative Analysis

Spectroscopic methods are widely employed for the quantitative analysis of colchicinoids, leveraging their inherent ability to absorb and emit electromagnetic radiation. These techniques are often valued for their simplicity, speed, and cost-effectiveness.

UV-Visible Spectroscopy Applications

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental analytical technique used for the quantitative determination of colchicinoids. ijcrt.org This method is based on the principle that these compounds absorb light in the UV-Vis region of the electromagnetic spectrum, and the amount of light absorbed is directly proportional to the concentration of the analyte in the solution, as described by the Beer-Lambert Law. nih.gov

For colchicine (B1669291), a principal colchicinoid, the maximum absorbance wavelength (λmax) is typically observed around 246 nm and 353.8 nm. wisdomlib.orgsemanticscholar.org The choice of solvent can influence the λmax; for instance, methods have been developed using water and phosphate buffer saline (pH 6.4) as solvents. wisdomlib.orgsemanticscholar.org The development of a UV spectrophotometric method involves validating several parameters according to International Conference on Harmonisation (ICH) guidelines, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). ijcrt.orgsemanticscholar.org For example, one method demonstrated excellent linearity in a concentration range of 6-22 μg/ml. semanticscholar.org Another study using water as a solvent found the λmax at 246 nm and validated the method for routine analysis in bulk and tablet forms. wisdomlib.org

Spectrofluorimetry in Colchicinoid Quantification

Spectrofluorimetry offers a higher degree of sensitivity and specificity compared to UV-Vis spectroscopy. turkjps.org This technique measures the fluorescence emitted by a compound after it absorbs light at a specific excitation wavelength. While some compounds have native fluorescence, others may require derivatization to produce a fluorescent product. nih.govnih.gov

For the analysis of colchicine, spectrofluorimetric methods have been developed that exploit its fluorescent properties. One method identified excitation and emission maxima for colchicine in distilled water at 350.0 nm and 399.0 nm, respectively. ekb.eg Another approach involved binding colchicine to tubulin, which enhanced its fluorescence intensity by 300-fold at 430.0 nm, providing a highly sensitive quantification method without needing to separate the complex from free colchicine. ekb.eg The inherent selectivity of spectrofluorimetry, which utilizes both excitation and emission wavelengths, makes it a powerful tool for determining low concentrations of colchicinoids in various samples. turkjps.org

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating complex mixtures and providing highly specific and sensitive quantification of individual colchicinoids. These methods are particularly crucial when analyzing samples containing multiple related compounds or impurities.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modalities

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of colchicinoids. ekb.egnih.gov It separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. Reversed-phase HPLC, commonly using a C18 column, is frequently employed for colchicine and its analogues. nih.govnih.gov

A key advantage of HPLC is its compatibility with a wide array of detectors, which provide varying levels of sensitivity and selectivity. pharmaguideline.comscioninstruments.com

UV-Vis and Photodiode Array (PDA) Detectors: These are the most common detectors used for colchicinoid analysis. scioninstruments.comb-ac.co.uk They measure the absorbance of the eluting compounds at specific wavelengths. nih.gov A UV detector can be set to a fixed or variable wavelength (e.g., 245 nm, 254 nm, or 350 nm for colchicine), while a PDA detector can acquire the entire UV-Vis spectrum simultaneously, providing additional data for peak identification and purity assessment. nih.govb-ac.co.uknih.gov

Mass Spectrometry (MS) Detectors: Coupling HPLC with a mass spectrometer (LC-MS) offers very high sensitivity and selectivity. pharmaguideline.comb-ac.co.uk This technique separates compounds based on their mass-to-charge ratio, allowing for definitive identification and quantification even at trace levels. pharmaguideline.com

The selection of the mobile phase is critical for achieving good separation. Typical mobile phases consist of a mixture of an aqueous component (like a phosphate buffer) and an organic solvent such as acetonitrile or methanol. ekb.egnih.gov

| Analyte | Column | Mobile Phase | Detector | Wavelength | Linearity Range | Reference |

|---|---|---|---|---|---|---|

| Colchicine | C18 (5 µm) | Acetonitrile:10 mM NaH₂PO₄ (pH 3.0, 35:65 v/v) | UV | 245 nm | Not Specified | nih.gov |

| Colchicine | Inertsil ODS-2 (5 µm) | 48% CH₃COONH₄ (0.05 M) : 52% CH₃OH | UV | Not Specified | 1.0-200 ng/ml | researchgate.net |

| Colchicine | ACE 5 C-18 (5 µm) | Potassium dihydrogen phosphate solution : Methanol | UV-VIS | Not Specified | Not Specified | nih.gov |

| Colchicine | Packing L7 (4.6-mm × 25-cm) | 0.5 M monobasic potassium phosphate : Methanol (pH 5.5) | UV | 254.0 nm | Not Specified | ekb.eg |

High-Performance Thin-Layer Chromatography (HPTLC) Approaches

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of TLC that offers better resolution, sensitivity, and reproducibility. ijnrd.org It is a planar chromatographic technique where the separation occurs on a high-performance layer of sorbent, typically silica gel, coated on a glass or aluminum plate. nih.gov

For the analysis of colchicinoids, HPTLC methods involve applying the sample as a narrow band, developing the plate in a chamber with a suitable mobile phase, and then quantifying the separated spots using a densitometer. nih.govijnrd.org A common mobile phase for separating colchicine consists of a mixture like methylene chloride and methanol. nih.gov Densitometric scanning is often performed in the UV region, for example at 245 nm or 355 nm. nih.govijnrd.org HPTLC methods have been validated according to ICH guidelines and are valued for their ability to analyze multiple samples simultaneously, making them cost-effective for routine quality control. ijnrd.org Greener HPTLC methods are also being developed to reduce the environmental impact of the solvents used. nih.gov

| Analyte | Stationary Phase | Mobile Phase | Detection | LOD | LOQ | Reference |

|---|---|---|---|---|---|---|

| Colchicine | Silica gel 60 F254 | Methylene chloride:Methanol (95:5 v/v) | Densitometry at 245 nm | Not Specified | Not Specified | nih.gov |

| Colchicine | Silica gel plates | Methanol:Ethyl acetate:Glacial acetic acid (2:7:1) | UV at 355 nm | Not Specified | Not Specified | ijnrd.org |

| Colchicine | Not Specified (Regular HPTLC) | Not Specified | Not Specified | 34.31 ng/band | 102.93 ng/band | nih.gov |

| Colchicine | Not Specified (Greener HPTLC) | Not Specified | Not Specified | 8.41 ng/band | 25.23 ng/band | nih.gov |

Capillary Electrophoresis for Colchicinoid Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. nih.gov This method is performed in a narrow-bore fused-silica capillary and requires only very small sample volumes. CE offers advantages such as high efficiency, short analysis times, and reduced solvent consumption. nih.govnih.gov

CE has been successfully applied to the separation and detection of colchicine and related alkaloids. nih.gov Detection is typically achieved using UV absorbance, where optical cells with extended path lengths can be integrated into microchip-based CE devices to enhance sensitivity. nih.gov Linearity of response for colchicine has been demonstrated from 5.0 to 500 mg L⁻¹, with detection limits in the range of 2 to 6 mg L⁻¹. nih.gov A novel approach coupling ionic liquid-based single-drop microextraction (IL-SDME) with CE has been shown to significantly pre-concentrate the analyte, achieving an enrichment factor of up to 41-fold and a detection limit of 0.25 μg/mL for colchicine. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Low-Level Detection in Biological Matrices

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) has become a cornerstone for the quantitative analysis of colchinol and related colchicinoids in various biological matrices due to its exceptional sensitivity and selectivity. mdpi.com This technique is particularly crucial in research settings where sample volumes may be limited, such as in studies involving small animals, and where concentrations are expected to be low. mdpi.comrasayanjournal.co.in

The high sensitivity of LC-MS/MS allows for the detection of colchicine and its metabolites at sub-nanogram per milliliter levels. For instance, validated methods have achieved lower limits of quantitation (LLOQ) as low as 0.5 ng/mL in 0.1 mL of rat plasma, urine, and whole blood. mdpi.comrasayanjournal.co.in In some cases, by increasing the sample volume to 0.5 mL of plasma, the LLOQ can be pushed even lower to 0.1 ng/mL. rasayanjournal.co.in Other studies have reported LLOQs of 0.05 ng/mL in human plasma, demonstrating the method's capability for detecting trace amounts of the analyte. nih.govresearchgate.net

Sample preparation is a critical step for achieving accurate and reproducible results. Common techniques employed to isolate colchicinoids from complex biological matrices like plasma, blood, and urine include:

Liquid-Liquid Extraction (LLE): This method uses organic solvents, such as a mixture of n-hexane, dichloromethane, and isopropanol, to separate the analytes from the aqueous matrix. rasayanjournal.co.innih.govnih.gov

Solid-Phase Extraction (SPE): SPE provides a cleaner extract by passing the sample through a cartridge that retains the analyte, which is then eluted with a solvent. ijnrd.org

Protein Precipitation: This is a simpler and faster technique where a solvent like acetonitrile is used to precipitate proteins, which are then removed by centrifugation. unite.itfda.gov

Detection is typically performed on a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode. rasayanjournal.co.innih.govbioanalysisforum.jp Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard (often a deuterated analog like colchicine-d6). rasayanjournal.co.inbioanalysisforum.jpekb.eg This highly specific detection method minimizes interference from other components in the biological matrix. mdpi.com The total run time for these methods is often very short, typically under 3 minutes, which allows for high sample throughput. mdpi.comrasayanjournal.co.in

| Biological Matrix | Extraction Method | LLOQ | Linearity Range | Internal Standard |

|---|---|---|---|---|

| Rat Plasma/Blood/Urine (0.1 mL) | Liquid-Liquid Extraction | 0.5 ng/mL | 0.25 - 50 ng/mL | Colchicine-d6 |

| Human Plasma | Solid-Phase Extraction | 0.010 ng/mL | 0.010 - 10.0 ng/mL | Colchicine-d6 |

| Human Whole Blood | Liquid-Liquid Extraction | 0.5 ng/mL | 0.5 - 200 ng/mL | Colchicine-d6 |

| Human Plasma | Liquid-Liquid Extraction | 0.50 ng/mL | 0.50 - 50 ng/mL | Embutramide |

Comparative Evaluation of Analytical Methodologies in Research Contexts

While LC-MS/MS is often considered the gold standard for bioanalysis, other analytical techniques are also employed for the determination of this compound and colchicinoids, each with its own advantages and limitations. The choice of method in a research context often depends on the required sensitivity, the complexity of the matrix, available equipment, and the specific goals of the study. ekb.eg

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): HPLC-UV is a widely used and robust technique. nih.gov It is generally less expensive and more accessible than LC-MS/MS. Methods have been developed for determining colchicine in pharmaceutical formulations and biological fluids with UV detection typically set around 245 nm or 254 nm. researchgate.netresearchgate.net However, HPLC-UV is significantly less sensitive than LC-MS/MS, with limits of detection (LOD) and quantification (LOQ) in the nanogram range per injection, which may not be sufficient for studies involving low concentrations in biological samples. researchgate.net Furthermore, UV detection can be prone to interference from co-eluting compounds that absorb at the same wavelength, potentially leading to overestimation of the analyte concentration. nih.govnih.gov

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC offers advantages in terms of high sample throughput and low operating costs. oup.com It allows for the simultaneous analysis of multiple samples on a single plate. HPTLC methods have been validated for colchicine analysis and compared to other techniques. nih.govresearchgate.net For instance, one study compared a regular HPTLC method with a "greener" reversed-phase HPTLC method, finding the greener method to be more sensitive, precise, and robust. nih.govmdpi.com Another study found no significant difference in the levels of colchicine measured by HPLC-UV and a TLC-spectrophotometric method in plant extracts, suggesting that for certain applications, simpler methods can be an acceptable alternative to HPLC. nih.gov

LC-MS/MS vs. Other Techniques: The primary advantages of LC-MS/MS over HPLC-UV and HPTLC are its superior sensitivity and specificity. nih.govnih.gov The ability to monitor specific mass transitions (MRM) makes it highly selective and less susceptible to matrix effects and interferences from co-eluting compounds. nih.gov As expected, the LOD and LOQ for MS detection are consistently lower than for UV detection. nih.gov While HPLC-UV may be suitable for analyzing pharmaceutical formulations with high concentrations of the active ingredient, LC-MS/MS is often necessary for accurately quantifying the low levels of this compound and its metabolites typically found in plasma, blood, or urine during research studies. mdpi.comrasayanjournal.co.inresearchgate.net

| Parameter | LC-MS/MS | HPLC-UV | HPTLC |

|---|---|---|---|

| Sensitivity | Very High (sub-ng/mL) | Moderate (ng/mL) | Low to Moderate (ng/band) |

| Specificity | Very High | Moderate (potential for interference) | Moderate |

| Sample Throughput | High (fast run times) | Moderate | Very High (multiple samples/plate) |

| Instrumentation Cost | High | Moderate | Low |

| Primary Application | Low-level bioanalysis, metabolite identification | Pharmaceutical quality control, analysis of formulations | Screening, analysis of plant extracts |

Method Validation for Reproducibility and Accuracy in Research Settings

Method validation is a critical process that ensures an analytical method is reliable, reproducible, and accurate for its intended purpose. unite.itnih.gov In research settings, robust validation is essential for generating credible data. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines for bioanalytical method validation, which serve as a benchmark for best practices in research. unite.itfda.govnih.gov Key validation parameters include selectivity, accuracy, precision, linearity, recovery, and stability.

Selectivity and Specificity: The method must be able to unequivocally differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. bioanalysisforum.jp For LC-MS/MS, this is demonstrated by the absence of interfering peaks at the retention time of the analyte and internal standard in blank matrix samples. researchgate.net

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of results from repeated measurements of the same sample. researchgate.net Accuracy is typically expressed as a percentage of the nominal concentration, while precision is expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). ijnrd.org For bioanalytical methods, intra- and inter-day precision values should generally be less than 15% (%CV), and accuracy should be within 85-115% of the nominal value. rasayanjournal.co.in

Linearity and Range: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. rasayanjournal.co.in A calibration curve is constructed using standards at several concentration levels, and the relationship is typically evaluated by the correlation coefficient (r²), which should be close to 1.000. researchgate.nettandfonline.com For example, a validated HPLC method for colchicine showed excellent linearity with an r² of 0.9991. tandfonline.com

Recovery: The extraction efficiency of an analytical method is determined by the recovery, which compares the analytical response of an extracted sample to the response of a non-extracted standard of the same concentration. mdpi.comrasayanjournal.co.in High and consistent recovery is desirable to ensure the reliability of the assay. Studies on colchicine have reported high recovery rates, often above 90%, for LLE and deproteinization methods. rasayanjournal.co.inresearchgate.net

Stability: The stability of the analyte in the biological matrix must be evaluated under various conditions that mimic sample handling and storage. This includes freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability to ensure that the analyte concentration does not change from the time of collection to the time of analysis. rasayanjournal.co.inijnrd.org

Future Directions and Emerging Research Avenues for Colchinol

Rational Design and Synthesis of Next-Generation Colchinol Analogues

The rational design and synthesis of this compound analogues represent a key area of future research. This approach aims to create compounds with improved efficacy, selectivity, and potentially reduced toxicity compared to parent compounds like colchicine (B1669291). nih.govbioline.org.br

Strategies for Targeting Specific Tubulin Isotypes for Enhanced Selectivity

Tubulin exists in various isotypes, which exhibit differential expression patterns across different cell types, including cancer cells. frontiersin.org Targeting specific tubulin isotypes offers a promising strategy to enhance the selectivity of this compound analogues, potentially reducing toxicity to normal cells while maximizing effects on target cells. Research is exploring how small structural changes in colchicine analogues can alter their interaction with different tubulin isotypes. frontiersin.orgplos.org For instance, studies have investigated the binding of colchicine derivatives to the βIII tubulin isotype, which is often overexpressed in cancer cells and linked to drug resistance. frontiersin.org Computational studies, including molecular docking and dynamics simulations, are instrumental in understanding these interactions and guiding the design of analogues with enhanced affinity for specific isotypes. frontiersin.orgplos.org Differences in amino acid composition at the colchicine binding site among tubulin isotypes can influence binding affinity and mode, providing targets for rational design. plos.org

Development of Analogues with Novel Molecular Targets Beyond Tubulin

While tubulin is the primary and well-established target for colchicine and many of its analogues, future research is also exploring the potential for this compound analogues to interact with novel molecular targets. researchgate.net This could lead to compounds with distinct mechanisms of action and broader therapeutic applications. Some studies suggest that certain colchicine analogues may exert their effects through mechanisms independent of tubulin polymerization inhibition. nih.gov For example, one novel allocolchicine (B1217306) analogue was found not to affect tubulin polymerization but instead induced pro-death autophagy and increased reactive oxygen species production in cancer cells, indicating alternative molecular targets. nih.gov The exploration of such unconventional interactions is a growing area in the development of next-generation this compound-based therapeutics.

Advanced Computational and In Silico Modeling in this compound Research

Advanced computational and in silico modeling techniques are playing an increasingly vital role in accelerating the research and development of this compound analogues. frontiersin.orgmdpi.comnih.gov These methods allow for the prediction of molecular interactions, biological activities, and the rational design of new compounds before their synthesis and experimental testing.

Molecular Docking and Molecular Dynamics Simulations of Ligand-Tubulin Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (such as this compound or its analogue) when bound to a protein (like tubulin). nih.govmdpi.com This provides insights into the binding mode and potential affinity. Molecular dynamics simulations take this further by simulating the movement of atoms and molecules over time, allowing researchers to study the stability of the ligand-tubulin complex and the conformational changes that occur upon binding. frontiersin.orgplos.orgmdpi.complos.org These simulations can help explain differential binding affinities to tubulin isotypes and the impact of amino acid substitutions on binding. plos.orgplos.org Studies utilizing these techniques have characterized the interaction of colchicine and its derivatives with the colchicine binding site on tubulin, located at the interface of the alpha and beta tubulin subunits. frontiersin.orgplos.orgnih.govmdpi.comresearchgate.netnih.gov

Here is a table summarizing findings from molecular docking studies on colchicine and its analogues with tubulin:

| Compound | Tubulin Isotype/Source | Binding Site | Predicted Binding Energy (kcal/mol) | Key Interactions | Source |

| DAMA-colchicine | Human Tubulin 1SA0 | αβ interface | -10.70 | Prefers αβ interface, similar to crystal structure. | plos.org |

| DAMA-colchicine | Human αβII Isotype | αβ interface | -10.70 (approx.) | Affected by residue variations. | plos.org |

| DAMA-colchicine | Human αβIII Isotype | Different orientation | Lower than αβII/αβIV | Affected by residue variations, weaker interactions. | plos.org |

| DAMA-colchicine | Human αβIV Isotype | αβ interface | -10.70 (approx.) | Highest binding free-energy among isotypes studied. | plos.org |

| CA-61 | Tubulin (Colchicine Binding Site) | Colchicine-binding site | -9.390 | Two hydrogen bonds with THR 179 (B) and THR 353 (B). | nih.gov |

| CA-84 | Tubulin (Colchicine Binding Site) | Colchicine-binding site | -9.910 | Two hydrogen bonds with LYS 254 (B) and one with ASN 101 (A). | nih.gov |

| Colchicine | C. sativus αβ-Tubulin Models | Colchicine Binding Site | Varied across models | Orientation of functional groups maintained. | mdpi.com |

| AI-proposed colchicine-based compounds | Human Tubulin 1SA0 (PDB ID) | Protein domain | Varied (e.g., -8.2 for raw colchicine) | Similar affinity to 1SA0 protein domain. | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are statistical modeling techniques that correlate the structural and physicochemical properties of compounds with their biological activities. mdpi.comnih.govmedcraveonline.comwikipedia.orgjocpr.com By developing mathematical models, QSAR allows researchers to predict the activity of new, untested this compound analogues based on their molecular descriptors. mdpi.comnih.govmedcraveonline.com This is a powerful tool for prioritizing compounds for synthesis and experimental evaluation, thus streamlining the drug discovery process. mdpi.comnih.govjocpr.com QSAR models can help understand which structural features are important for desired activities, such as antitumor potency or selective tubulin isotype binding. mdpi.comnih.gov For example, QSAR studies on colchicine and its analogues have investigated the relationship between antitumor potency and properties like the partition coefficient and the presence of specific functional groups. nih.gov Machine learning algorithms are increasingly being integrated into QSAR studies to build more accurate predictive models for the anticancer activity of colchicine-based compounds. mdpi.comnih.govresearchgate.net

Integration of Multi-Omics Technologies for Comprehensive Mechanistic Studies

Understanding the intricate molecular mechanisms underlying the biological effects of this compound is crucial for realizing its full therapeutic potential. The integration of multi-omics technologies offers a powerful avenue for achieving this comprehensive understanding. Multi-omics approaches, encompassing disciplines such as genomics, transcriptomics, proteomics, metabolomics, and epigenomics, allow for the simultaneous analysis of various molecular layers within a biological system. This provides a holistic view of how a compound like this compound interacts with cellular machinery and influences biological pathways.

Studies employing multi-omics have been successfully utilized to elucidate the mechanisms of action and toxicity of related compounds, such as colchicine. A comprehensive multi-omics analysis, including transcriptomics, proteomics, phosphoproteomics, and ubiquitinomics, has characterized the molecular perturbations induced by colchicine and identified protective mechanisms researchgate.netnih.gov. This research demonstrated how colchicine impacts critical cellular pathways, leading to dysregulation of cell cycle progression, mitotic disruption, and microtubule destabilization researchgate.netnih.gov. By applying similar integrated multi-omics strategies to this compound, researchers can systematically characterize the molecular footprint of this compound, identifying its specific protein targets, affected gene expression profiles, metabolic alterations, and post-translational modifications. This can help differentiate this compound's effects from those of its parent compound and reveal unique aspects of its biological activity.

Multi-omics is recognized as a potent tool for uncovering correlations between diverse biological processes and metabolic pathways, as well as for clarifying relationships between genotypes and phenotypes mdpi.com. Applying this to this compound research could involve studying its effects in different cell types or model organisms and integrating the resulting multi-omics data to build comprehensive networks of molecular interactions. Furthermore, multi-omics approaches can provide insights into both the intended on-target effects and potential off-target consequences of this compound, offering a more complete picture of its pharmacological profile mdpi.com. This level of detail is essential for predicting efficacy, identifying potential biomarkers of response or resistance, and guiding the rational design of future studies.

Overcoming Synthetic Challenges for Structurally Complex this compound Analogues

The development of this compound analogues with improved potency, selectivity, or reduced toxicity necessitates overcoming significant synthetic challenges. The core structure of colchinoids, including this compound, is characterized by a complex tricyclic system featuring two seven-membered rings researchgate.netnih.govclockss.orgresearcher.lifeuchicago.edu. This inherent structural complexity makes their synthesis, and the synthesis of their analogues, a formidable task that has challenged organic chemists for many decades researchgate.netnih.govclockss.org.